Methyl 2-(cyanomethyl)-4-nitrobenzoate

Beschreibung

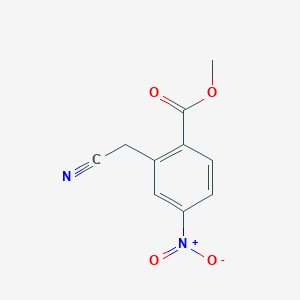

Methyl 2-(cyanomethyl)-4-nitrobenzoate is an aromatic ester featuring a nitro group at the para position (C4) and a cyanomethyl substituent at the ortho position (C2).

Eigenschaften

Molekularformel |

C10H8N2O4 |

|---|---|

Molekulargewicht |

220.18 g/mol |

IUPAC-Name |

methyl 2-(cyanomethyl)-4-nitrobenzoate |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-3-2-8(12(14)15)6-7(9)4-5-11/h2-3,6H,4H2,1H3 |

InChI-Schlüssel |

MDUATWMQJYFPPM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below compares methyl 2-(cyanomethyl)-4-nitrobenzoate with structurally related benzoate esters, focusing on substituent effects:

Key Observations :

Antioxidant Activity

Methyl 4-nitrobenzoate derivatives with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate higher antioxidant activity compared to methyl benzoate. For example:

- Methyl 4-methoxybenzoate : Exhibits the strongest antioxidant activity (IC50 ~0.5 mg/mL) due to the electron-donating methoxy group stabilizing free radicals .

- Methyl 4-chlorobenzoate : Shows moderate activity (IC50 ~1.2 mg/mL), attributed to the chloro group’s inductive effect .

- Methyl 4-nitrobenzoate : Displays lower activity than methoxy analogs but higher than unsubstituted methyl benzoate, indicating nitro’s dual role as an electron-withdrawing and resonance-stabilizing group .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(cyanomethyl)-4-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with nitro-substituted benzoic acid derivatives. For example, methyl 4-nitrobenzoate can be functionalized via nucleophilic substitution using cyanomethylating agents (e.g., bromoacetonitrile) in the presence of a base like K₂CO₃ .

- Step 2 : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Step 3 : Optimize temperature (80–100°C) and reaction time (12–24 hours) to balance yield and byproduct formation.

- Key Data : Typical yields range from 40–65%, with purity >95% confirmed by HPLC .

Q. How do analytical techniques like NMR and X-ray crystallography confirm the structure and purity of this compound?

- Methodology :

- NMR : Look for characteristic signals:

- ¹H NMR : Nitro group deshields adjacent protons (δ 8.2–8.5 ppm). Cyanomethyl protons appear as a singlet at δ 3.8–4.0 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; nitrile (C≡N) at δ 115–120 ppm .

- X-ray Crystallography : Resolves spatial arrangement of functional groups. For example, nitro and cyanomethyl groups adopt a planar conformation with dihedral angles <20° .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

- Methodology :

- Solubility : Moderately soluble in chloroform, DMSO, and methanol; poorly soluble in water or hexane .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light due to nitro group sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

- Methodology :

- Hypothesis Testing : Compare experimental data with computational predictions (DFT calculations) for electronic effects of substituents .

- Case Study : If a methyl ester proton appears upfield, consider steric hindrance from the cyanomethyl group altering electron density .

- Validation : Use high-resolution MS to rule out isotopic interference or impurities .

Q. What computational tools are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Software : Gaussian or ORCA for DFT studies. Optimize geometry using B3LYP/6-31G(d) basis set .

- Reactivity Insights : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the ortho/para positions relative to the cyanomethyl group .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.